Hexadécyltriméthylammonium hexafluorophosphate

Vue d'ensemble

Description

Hexadecyltrimethylammonium Hexafluorophosphate is a quaternary ammonium salt with the molecular formula C19H42F6NP . It is commonly used as a surfactant and has applications in various scientific fields, including chemistry, biology, and materials science .

Applications De Recherche Scientifique

Hexadecyltrimethylammonium Hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in various organic reactions.

Biology: The compound is employed in the preparation of liposomes and other vesicular structures for drug delivery.

Industry: The compound is used as a surfactant in the production of emulsions and dispersions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexadecyltrimethylammonium Hexafluorophosphate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is precipitated out by the addition of a non-polar solvent .

Industrial Production Methods: In industrial settings, the compound is produced in larger quantities using similar synthetic routes but optimized for scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions: Hexadecyltrimethylammonium Hexafluorophosphate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.

Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the hexafluorophosphate ion can be exchanged with other anions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be hexadecyltrimethylammonium hydroxide .

Mécanisme D'action

The mechanism of action of Hexadecyltrimethylammonium Hexafluorophosphate involves its ability to interact with biological membranes and other molecular structures. The quaternary ammonium group allows it to disrupt lipid bilayers, making it effective as a surfactant and antimicrobial agent. The hexafluorophosphate ion can also participate in ion-exchange processes, further enhancing its utility in various applications .

Comparaison Avec Des Composés Similaires

Cetyltrimethylammonium Bromide: Similar in structure but contains a bromide ion instead of hexafluorophosphate.

Hexadecyltrimethylammonium Chloride: Contains a chloride ion instead of hexafluorophosphate.

Dodecyltrimethylammonium Hexafluorophosphate: Similar quaternary ammonium structure but with a shorter alkyl chain

Uniqueness: Hexadecyltrimethylammonium Hexafluorophosphate is unique due to the presence of the hexafluorophosphate ion, which imparts distinct chemical properties such as higher stability and specific ion-exchange capabilities. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Activité Biologique

Hexadecyltrimethylammonium hexafluorophosphate (HTAP) is a quaternary ammonium salt that has garnered attention in various fields, particularly in pharmaceuticals and materials science due to its unique properties and biological activities. This article delves into the biological activity of HTAP, supported by data tables, case studies, and detailed research findings.

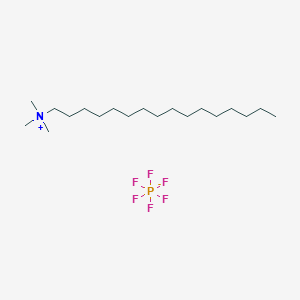

Chemical Structure and Properties

HTAP consists of a hexadecyl chain attached to a trimethylammonium group, with hexafluorophosphate as the counterion. Its chemical formula is CHFNP, and it exhibits surfactant properties that influence its interaction with biological systems.

Biological Activity Overview

The biological activity of HTAP can be categorized into several key areas:

- Antimicrobial Activity : HTAP has shown potential as an antimicrobial agent. Its structure allows it to disrupt microbial cell membranes, leading to cell lysis. In vitro studies have demonstrated its effectiveness against various bacterial strains.

- Cytotoxicity : Research indicates that HTAP can exhibit cytotoxic effects on certain cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.

- Bioactivity in Drug Delivery : Due to its surfactant properties, HTAP can enhance drug solubility and stability, making it a candidate for drug delivery systems.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of HTAP. It is particularly effective against Gram-positive bacteria due to its ability to interact with the lipid bilayer of bacterial membranes.

Table 1: Antimicrobial Efficacy of HTAP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Bacillus subtilis | 30 µg/mL |

Data derived from various studies on ionic liquids and their derivatives .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of HTAP on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicate varying degrees of cytotoxicity depending on concentration and exposure time.

Table 2: Cytotoxic Effects of HTAP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF-7 | 30 | 48 |

Results from cytotoxicity assays conducted in laboratory settings .

Case Studies

- Antimicrobial Application : A study demonstrated that HTAP could be used as a preservative in pharmaceutical formulations due to its antimicrobial properties. The compound effectively inhibited microbial growth in various formulations, extending shelf life without compromising efficacy.

- Drug Delivery Systems : Research explored the use of HTAP in enhancing the solubility of poorly soluble drugs. By forming micelles, HTAP improved the bioavailability of these drugs in vivo, indicating its potential for use in complex drug delivery systems .

The antimicrobial mechanism of HTAP primarily involves disruption of microbial cell membranes. The cationic nature allows it to interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell death.

Propriétés

IUPAC Name |

hexadecyl(trimethyl)azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.F6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-7(2,3,4,5)6/h5-19H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHYIALOMDSESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634537 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-29-2 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.